
Isobutoxymethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutoxymethanol, also known as 2-Methylpropyloxymethanol, is a chemical compound with the molecular formula C5H12O2 and a molar mass of 104.15 g/mol . It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isobutyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified through distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The use of advanced distillation techniques ensures the removal of impurities and the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isobutoxyformaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to isobutyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methanol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Isobutoxyformaldehyde
Reduction: Isobutyl alcohol
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isobutoxymethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of isobutoxymethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In oxidation reactions, it loses electrons to form oxidized products. The specific pathways and targets depend on the type of reaction and the conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxymethanol: Similar in structure but with a methoxy group instead of an isobutoxy group.
Ethoxymethanol: Contains an ethoxy group instead of an isobutoxy group.
Propoxymethanol: Contains a propoxy group instead of an isobutoxy group
Uniqueness
Isobutoxymethanol is unique due to its branched isobutoxy group, which imparts different chemical properties compared to its linear counterparts. This branching can affect its reactivity, solubility, and other physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
3085-36-7 |
|---|---|
Molekularformel |
C5H12O2 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
2-methylpropoxymethanol |
InChI |
InChI=1S/C5H12O2/c1-5(2)3-7-4-6/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
QONBKISCDWCHKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


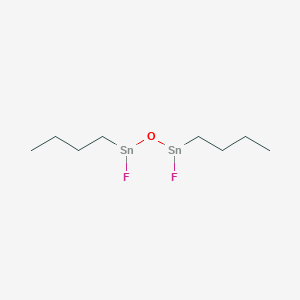
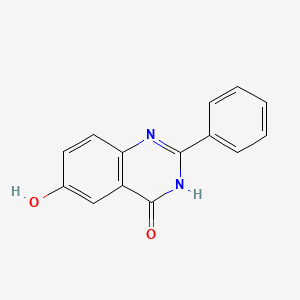
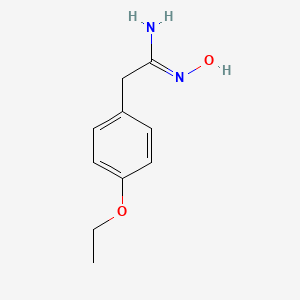
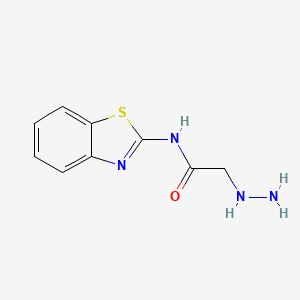

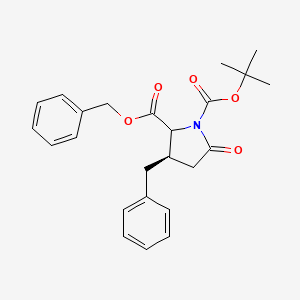
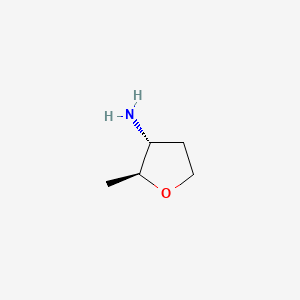
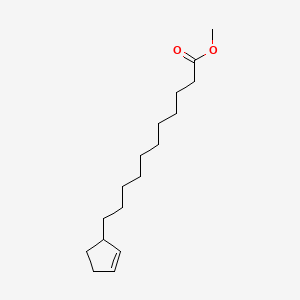

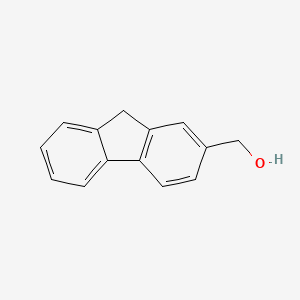
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
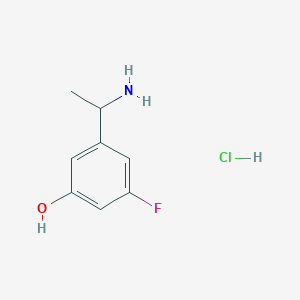
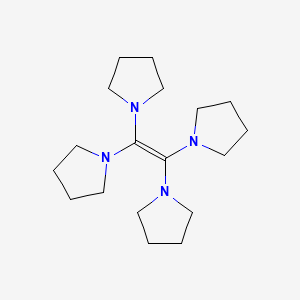
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
